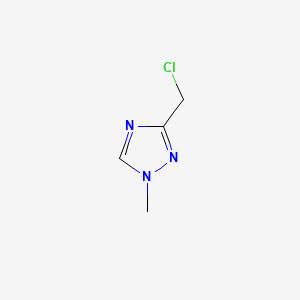
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine
Übersicht
Beschreibung
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is a chemical compound with the CAS Number: 23456-39-5 . It has a molecular weight of 128.22 and its IUPAC name is 2-(3-methyl-1-pyrrolidinyl)ethanamine . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is 1S/C7H16N2/c1-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is a liquid at room temperature . Its molecular weight is 128.22 and its molecular formula is C7H16N2 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
- Synthesis of Heterocycles : The reactivity of chloral with amines, including potentially 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine, leads to various products depending on the reaction conditions. This includes the formation of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlighting a pathway for synthesizing novel heterocycles (Issac & Tierney, 1996).
- Amine-Functionalized Sorbents for PFAS Removal : Amine-containing sorbents, which could include or be inspired by the structure of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine, have been identified as effective for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, suggesting an important application in environmental remediation (Ateia et al., 2019).
Environmental Science and Technology
- Carbon Dioxide Capture : Research into liquid absorption methods for carbon dioxide capture has explored various solutions, solvents, and processes. Amine-based solutions are noted for their potential, possibly including derivatives of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine, highlighting its relevance in addressing climate change and environmental sustainability challenges (Ochedi et al., 2020).
Materials Science
- Amine-Functionalized Metal–Organic Frameworks (MOFs) : Amine-functionalized MOFs have been extensively reviewed for their structures, syntheses, and properties. The inclusion of amino functionalities, akin to those in 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine, showcases their utility in CO2 capture and catalysis, underscoring the compound's potential in advanced material applications (Lin, Kong, & Chen, 2016).
Catalysis
- Reductive Amination Processes : The role of amines in the reductive amination of aldehydes and ketones, potentially including structures related to 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine, has been reviewed. These processes are crucial for the synthesis of primary, secondary, and tertiary amines, highlighting the importance of such compounds in industrial and pharmaceutical chemistry (Irrgang & Kempe, 2020).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H314, and H335 , which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
The primary target of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine is the gamma-aminobutyric acid (GABA) receptor . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
The compound interacts with the GABA receptor, potentially enhancing GABA transmission in the brain . This interaction could lead to an increase in inhibitory signals, helping to balance out excitatory signals .
Biochemical Pathways
Given its interaction with the gaba receptor, it likely impacts theGABAergic system . This system is involved in numerous physiological and psychological processes, including anxiety regulation, muscle tone, and sleep cycles .
Result of Action
The molecular and cellular effects of 2-(3-Methylpyrrolidin-1-yl)ethan-1-amine’s action are likely related to its enhancement of GABA transmission. This could result in a decrease in neuronal excitability, potentially providing a calming effect and reducing the likelihood of seizures .
Eigenschaften
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDQFNSYQQZGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpyrrolidin-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl 5-oxo-4-pentyl-4,7-diazaspiro[2.5]octane-8-carboxylate](/img/structure/B3254256.png)







